ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate
Overview
Description
Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and an ethyl ester moiety, making it a versatile molecule for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting 4-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Esterification: The intermediate is then subjected to esterification with ethyl chloroformate under basic conditions to form the ethyl ester derivative.
Amino Substitution:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Evaluated for its potential as a biochemical probe in enzyme assays and receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring allows it to bind to receptor sites, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate can be compared with similar compounds such as:
Cetirizine ethyl ester dihydrochloride: A related compound with antihistamine properties.
4-chlorophenylpiperazine derivatives: Compounds with similar structural motifs but different functional groups, leading to varied biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-2-21-15(20)11-14(17)19-9-7-18(8-10-19)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10,17H2,1H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLLTAGLGMPXRR-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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